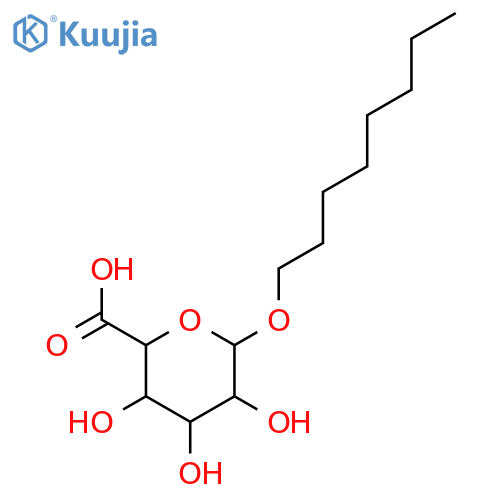Cas no 208400-78-6 (Octyl D-glucuronic acid)

Octyl D-glucuronic acid structure
商品名:Octyl D-glucuronic acid
CAS番号:208400-78-6
MF:C14H26O7
メガワット:306.352045536041
CID:4674069
Octyl D-glucuronic acid 化学的及び物理的性質
名前と識別子
-
- Octyl beta-d-glucuronic acid
- OCTYL D-GLUCURONIC ACID
- 3,4,5-Trihydroxy-6-octoxyoxane-2-carboxylic acid
- Octyl D-glucuronic acid
-
- インチ: 1S/C14H26O7/c1-2-3-4-5-6-7-8-20-14-11(17)9(15)10(16)12(21-14)13(18)19/h9-12,14-17H,2-8H2,1H3,(H,18,19)
- InChIKey: SYLNWYZPTDDGMH-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)O)C(C(C(C1OCCCCCCCC)O)O)O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 9
- 複雑さ: 310
- トポロジー分子極性表面積: 116
Octyl D-glucuronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | O207965-500mg |
Octyl D-glucuronic acid |
208400-78-6 | 500mg |
$ 515.00 | 2022-06-03 | ||
| TRC | O207965-250mg |
Octyl D-glucuronic acid |
208400-78-6 | 250mg |
$ 325.00 | 2022-06-03 | ||
| Biosynth | MO07929-1000 mg |
Octyl D-glucuronic acid |
208400-78-6 | 1g |
$386.88 | 2023-01-03 | ||
| Biosynth | MO07929-250 mg |
Octyl D-glucuronic acid |
208400-78-6 | 250MG |
$158.81 | 2023-01-03 | ||
| Biosynth | MO07929-500 mg |
Octyl D-glucuronic acid |
208400-78-6 | 500MG |
$266.81 | 2023-01-03 | ||
| Biosynth | MO07929-2000 mg |
Octyl D-glucuronic acid |
208400-78-6 | 2g |
$633.68 | 2023-01-03 | ||
| TRC | O207965-100mg |
Octyl D-glucuronic acid |
208400-78-6 | 100mg |
$ 155.00 | 2022-06-03 | ||
| Biosynth | MO07929-100 mg |
Octyl D-glucuronic acid |
208400-78-6 | 100MG |
$78.77 | 2023-01-03 |
Octyl D-glucuronic acid 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
208400-78-6 (Octyl D-glucuronic acid) 関連製品
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
